REACTION_CXSMILES
|
F[C:2]1[C:7]([CH:8]=O)=[C:6]([I:10])[C:5]([CH3:11])=[CH:4][N:3]=1.O.[NH2:13][NH2:14]>O1CCOCC1>[I:10][C:6]1[C:5]([CH3:11])=[CH:4][N:3]=[C:2]2[NH:13][N:14]=[CH:8][C:7]=12 |f:1.2|
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C(=C1C=O)I)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
280.8 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
IC1=C2C(=NC=C1C)NN=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |